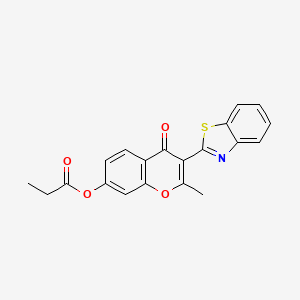

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

描述

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a heterocyclic compound featuring a benzothiazole moiety fused with a chromen-4-one scaffold and a propanoate ester group.

属性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c1-3-17(22)25-12-8-9-13-15(10-12)24-11(2)18(19(13)23)20-21-14-6-4-5-7-16(14)26-20/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQXGZYEHVBMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable chromenone derivative under acidic or basic conditions. The reaction may proceed through intermediate steps involving diazo-coupling, Knoevenagel condensation, or Biginelli reaction .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound .

化学反应分析

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the benzothiazole or chromenone rings .

科学研究应用

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Numerous studies have reported the anticancer properties of benzothiazole derivatives. For instance, a study demonstrated that compounds similar to 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A detailed investigation was conducted using various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated the following IC50 values:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing significant increases in sub-G1 phase cells indicative of apoptosis.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Research has shown that it possesses inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.

Summary of Antimicrobial Activities:

Neuropharmacological Effects

The piperazine ring present in related compounds suggests potential neuropharmacological applications. Studies have indicated that similar structures may interact with serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

作用机制

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate involves its interaction with various molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The chromenone structure may scavenge free radicals, thereby exerting antioxidant effects. These interactions can modulate cellular processes, leading to the compound’s observed biological activities .

相似化合物的比较

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the chromen ring, ester groups, or benzothiazole modifications. Key examples include:

*Calculated based on structural similarity to .

Key Observations:

- Ester Chain Effects: Replacement of propanoate with acetate () lowers molecular weight and lipophilicity, which may alter pharmacokinetics.

Functional Implications

- Biological Activity : Benzothiazole-containing compounds (e.g., Cpd B, Cpd G in ) often exhibit kinase or phosphatase inhibition. The diethyl analog () may mimic such activity with improved bioavailability due to higher lipophilicity.

- Synthetic Flexibility: The propanoate ester group is a common modification site. For example, details synthetic routes for ethyl 3-(methylthio)propanoate derivatives, suggesting feasibility for further functionalization.

- Structural Stability : The benzodioxin-substituted analog () may exhibit improved oxidative stability due to the electron-rich dioxin ring.

生物活性

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a member of the chromone family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological potential of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 341.39 g/mol. Its structure includes a chromone core fused with a benzothiazole moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H15N2O3S |

| Molecular Weight | 341.39 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of appropriate benzothiazole derivatives with chromone intermediates. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzothiazole derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Case Study:

A study evaluated the cytotoxic effects of benzothiazole derivatives on MCF-7 breast cancer cells, revealing that certain compounds led to G2/M phase arrest and induced apoptosis through mitochondrial pathways . This suggests that the compound may share similar mechanisms of action.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against various bacterial strains, indicating that this compound may also possess similar effects .

Research Findings:

In vitro studies have shown that related compounds can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways . Further research is needed to confirm these effects specifically for this compound.

The biological activity of this compound likely involves:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Cell Cycle Arrest: Similar compounds have shown the ability to induce cell cycle arrest at specific phases, leading to apoptosis.

- Antioxidant Activity: The presence of hydroxyl groups in related structures suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。